N-[2-(allyloxy)benzyl]-2-methoxyaniline
Description
N-[2-(Allyloxy)benzyl]-2-methoxyaniline is a synthetic aromatic amine featuring a benzyl group substituted with an allyloxy moiety at the 2-position and a methoxy-aniline group. This compound is structurally characterized by its electron-rich aromatic system, which arises from the methoxy group (electron-donating) and the allyloxy side chain.
Properties
IUPAC Name |
2-methoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-3-12-20-16-10-6-4-8-14(16)13-18-15-9-5-7-11-17(15)19-2/h3-11,18H,1,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBKFAWSMLXNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=CC=C2OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with N-[2-(allyloxy)benzyl]-2-methoxyaniline, enabling comparative analysis:
Key Observations:
- Substituent Effects: Bromo and alkyl groups in 3Gc1 and 2Gc2 enhance steric bulk, reducing yields compared to simpler methoxyanilines . The allyloxy group in the target compound may offer better synthetic flexibility than rigid furan or fluorinated analogs .
- Electronic Properties: Methoxy groups in all compounds donate electron density to the aromatic ring, but allyloxy’s electron-rich nature could enhance nucleophilic reactivity compared to halogens (e.g., bromo in 3Gc1) .
- Thermodynamics: Spontaneous formation of related benzamide derivatives at room temperature (ΔG < 0) suggests that allyloxy-containing analogs may also favor synthesis under mild conditions .
Physicochemical Properties
- Molecular Weight and H-Bonding: The fluorobenzyl analog (301.36 g/mol, 1 H-bond donor) is lighter than the target compound (estimated ~285 g/mol), but allyloxy’s flexibility may improve solubility in non-polar solvents.
- NMR Shifts: Methoxy groups in 2Gc2 and 3Gc1 show characteristic ¹H NMR signals at δ 3.7–3.9 ppm, consistent with the target compound’s expected profile . Allyloxy protons would likely appear as multiplets near δ 5–6 ppm.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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